1,6-Bis(mesyloxy)hexane

Übersicht

Beschreibung

1,6-Bis(mesyloxy)hexane, also known as hexasulfane, is an inorganic compound with the chemical formula H₂S₆. It is a sulfur-rich compound that consists of a chain of six sulfur atoms. This compound is known for its vivid orange, opaque crystals and is an allotrope of sulfur .

Vorbereitungsmethoden

1,6-Bis(mesyloxy)hexane can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen sulfide (H₂S) with sulfur monochloride (S₂Cl₂) in a dilute solution of diethyl ether. The reaction proceeds as follows: [ \text{H₂S₄ + S₂Cl₂ → cyclo-S₆ + 2 HCl} ] This method produces cyclohexasulfur, which is another name for hexasulfan .

Analyse Chemischer Reaktionen

1,6-Bis(mesyloxy)hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction of hexasulfan can be achieved using reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur with halogens such as chlorine (Cl₂) or bromine (Br₂).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexasulfan can produce sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while reduction can yield hydrogen sulfide (H₂S).

Wissenschaftliche Forschungsanwendungen

Applications in Antibody-Drug Conjugates

1. Linker in ADCs:

The primary application of 1,6-Bis(mesyloxy)hexane is as a cleavable linker in the synthesis of ADCs. This compound facilitates the attachment of cytotoxic agents to monoclonal antibodies, enabling targeted therapy for various cancers. The cleavable nature of the linker allows for the release of the drug once the ADC is internalized by the target cell, enhancing the therapeutic efficacy while reducing systemic toxicity .

2. Synthesis Methodologies:

The synthesis of ADCs utilizing this compound involves several key steps:

- Conjugation Reaction: The linker is covalently attached to an antibody through a nucleophilic reaction.

- Cleavage Mechanism: Upon internalization into cancer cells, specific conditions (e.g., pH changes or enzymatic action) trigger the cleavage of the linker, releasing the cytotoxic drug directly inside the tumor cell.

Case Studies and Research Findings

Several studies have documented the effectiveness and utility of this compound in ADC development:

-

Study on ADC Efficacy:

A study published in Nature Reviews Drug Discovery highlighted how ADCs using cleavable linkers like this compound showed improved selectivity and reduced off-target effects compared to traditional chemotherapeutic agents. The research emphasized that such linkers enhance the therapeutic index of ADCs by ensuring that cytotoxic agents are delivered directly to cancerous tissues . -

Comparative Analysis of Linkers:

Research comparing various linkers used in ADC formulations indicated that those incorporating this compound exhibited superior stability during circulation and more effective drug release profiles upon reaching target cells. This was attributed to its unique chemical structure that allows for specific cleavage under physiological conditions .

Wirkmechanismus

The mechanism of action of hexasulfan involves its interaction with molecular targets and pathways. 1,6-Bis(mesyloxy)hexane can interfere with weak hydrophobic protein-protein or protein-RNA interactions, disrupting biomolecular condensates. This disruption is a unique characteristic of hexasulfan, making it valuable in the study of cellular structures and dynamics.

Vergleich Mit ähnlichen Verbindungen

1,6-Bis(mesyloxy)hexane can be compared with other sulfur-containing compounds such as octasulfur (S₈) and dicyanohexasulfane (S₆(CN)₂). While all these compounds contain sulfur chains, hexasulfan is unique due to its specific molecular structure and reactivity. Octasulfur, for example, consists of eight sulfur atoms in a ring structure, whereas hexasulfan has six sulfur atoms in a chain .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Biologische Aktivität

1,6-Bis(mesyloxy)hexane, also known as 16-bismesyloxyhexane, is a chemical compound primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. This article explores the biological activity of this compound, focusing on its applications in drug delivery systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₈O₆S₂

- Molecular Weight : 274.36 g/mol

- Density : 1.273 g/cm³

- Boiling Point : 474.6°C at 760 mmHg

- Flash Point : 240.8°C

This compound acts as a linker that facilitates the attachment of cytotoxic agents to antibodies. The biological activity is primarily attributed to its ability to undergo cleavage under specific conditions, releasing the cytotoxin at targeted sites within the body. This targeted release enhances the therapeutic efficacy while minimizing systemic toxicity.

Biological Activity in Antibody-Drug Conjugates

ADCs utilizing this compound have shown promising results in various preclinical and clinical studies. The following table summarizes key findings from notable studies:

Case Studies

- Clinical Application in Oncology : One prominent application of ADCs using this compound is in the treatment of solid tumors. A study demonstrated significant tumor regression in animal models when treated with an ADC that utilized this linker, showcasing its potential for enhancing therapeutic index while reducing side effects associated with conventional chemotherapies.

- Comparative Efficacy : Research comparing various linkers found that ADCs with this compound exhibited superior efficacy in delivering cytotoxins compared to non-cleavable linkers. This was attributed to the precise release mechanism that allows for localized drug action.

Eigenschaften

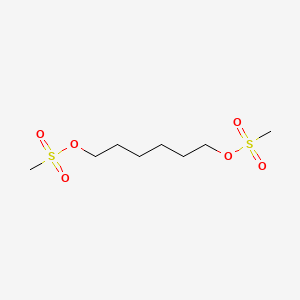

IUPAC Name |

6-methylsulfonyloxyhexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOJEWBBWCYINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195197 | |

| Record name | 1,6-Hexanediol, dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4239-24-1 | |

| Record name | 1,6-Hexanediol, 1,6-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4239-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediol, dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.